N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is a complex organic compound that features both indole and isoxazole moieties The indole ring is a common structure in many natural products and pharmaceuticals, while the isoxazole ring is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the reaction of an indole derivative with an isoxazole derivative under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the oxalamide bond. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: The oxalamide bond can be reduced under specific conditions to yield amine derivatives.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the oxalamide bond can produce ethylamine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activity, it may be investigated as a lead compound for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The isoxazole ring can also bind to specific sites on proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-5-yl)oxalamide: Similar structure but with a different substitution pattern on the isoxazole ring.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(pyrazol-3-yl)oxalamide: Similar structure but with a pyrazole ring instead of an isoxazole ring.
N1-(2-(1H-indol-3-yl)ethyl)-N2-(thiazol-3-yl)oxalamide: Similar structure but with a thiazole ring instead of an isoxazole ring.
Uniqueness
N1-(2-(1H-indol-3-yl)ethyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the specific combination of the indole and isoxazole rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(15(21)18-13-6-8-22-19-13)16-7-5-10-9-17-12-4-2-1-3-11(10)12/h1-4,6,8-9,17H,5,7H2,(H,16,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNXURSYGOSRKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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